(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide
描述
属性
IUPAC Name |
(E)-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-18(16(22)19-17(23)20-18)14-7-9-15(10-8-14)21-26(24,25)12-11-13-5-3-2-4-6-13/h2-12,21H,1H3,(H2,19,20,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVSFOOAUHANN-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced via a substitution reaction, followed by the addition of the sulfonamide group through sulfonation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
相似化合物的比较
Research Implications and Limitations
- Structural Advantages: The target compound’s imidazolidinone and ethenesulfonamide groups may improve metabolic stability compared to triazole-thiones [7–9], which are prone to tautomerism and redox activity.
- Knowledge Gaps: Biological activity data (e.g., enzyme inhibition, cytotoxicity) for the target compound are absent in the provided evidence.
生物活性
(E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by an imidazolidinone moiety and a phenylsulfonamide group. The presence of the 4-methyl-2,5-dioxoimidazolidin-4-yl group is particularly noteworthy due to its implications in biological activity.
Synthesis
The synthesis of (E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide typically involves multi-step organic reactions, including:
- Formation of the Imidazolidinone : The initial step often involves the reaction of 4-methyl-2,5-dioxoimidazolidin-4-yl derivatives with appropriate phenyl groups.
- Sulfonamide Formation : Subsequent reactions introduce the sulfonamide functionality, which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to (E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide exhibit notable antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains by interfering with folate synthesis pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : Evidence indicates that it can halt the cell cycle at specific phases, preventing proliferation.
- Apoptotic Pathways : Activation of caspases has been observed in treated cells, suggesting a mechanism involving programmed cell death.
Enzyme Inhibition
One of the key activities attributed to this compound is its ability to inhibit metalloproteinases (MMPs), particularly MMP12. This inhibition is relevant for therapeutic strategies against conditions characterized by excessive extracellular matrix degradation, such as cancer metastasis and chronic inflammatory diseases.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Study on MMP Inhibition : A study demonstrated that derivatives of 2,5-dioxoimidazolidin exhibited significant inhibitory effects on MMP12, correlating with reduced tumor invasiveness in vitro.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains, showing promising results that warrant further investigation.
常见问题
Q. How can researchers optimize the synthesis of (E)-N-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-phenylethenesulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on:
- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres (N₂/Ar) to minimize oxidation. For example, achieved 31% yield via a bromophenyl intermediate and sulfonamide coupling in THF/DMSO mixtures .
- Purification : Employ flash column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) and confirm purity via UPLC-MS (Rt = 1.39 min, m/z 500 [M+H]⁺) .
- Temperature Control : Maintain reflux conditions (e.g., 80°C) for imidazolidinone ring formation, as seen in ’s synthesis of analogous sulfonamides .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR for imidazolidinone protons (δ 1.67 ppm, methyl group) and sulfonamide NH (δ 10.46 ppm) . HSQC can resolve overlapping carbon signals .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 500 [M+H]⁺) and compare with theoretical values .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and sulfonamide S=O vibrations (~1240–1255 cm⁻¹) .
Q. How can solubility challenges be addressed for in vitro bioactivity assays?
- Methodological Answer :
- Solvent Selection : Prepare stock solutions in DMSO (10–20 mM) and dilute in assay buffers containing ≤1% DMSO to avoid cytotoxicity .
- Surfactants : Use Tween-80 (0.01–0.1%) or cyclodextrins to enhance aqueous solubility .
- Sonication : Apply brief sonication (5–10 min) to disperse aggregates in PBS or DMEM .
Advanced Research Questions
Q. How does tautomerism in the imidazolidinone ring influence bioactivity, and how can this be experimentally resolved?
- Methodological Answer :
- Tautomer Identification : Use variable-temperature ¹H NMR (e.g., DMSO-d₆, 25–60°C) to detect proton shifts indicative of keto-enol tautomerism .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict energetically favored tautomers and correlate with IC₅₀ values .
- X-ray Crystallography : Resolve solid-state tautomeric forms, as demonstrated for analogous triazole-thione systems .
Q. How should conflicting structure-activity relationship (SAR) data between in vitro and cellular assays be reconciled?
- Methodological Answer :
- Meta-Analysis : Compare substituent effects across studies. For example, showed 4-methyl substitution enhances DprE1 inhibition, while noted reduced cellular uptake with bulky phenyl groups .
- Permeability Assays : Use Caco-2 monolayers or PAMPA to quantify passive diffusion and efflux ratios .
- Metabolite Profiling : Perform LC-MS/MS to detect cellular degradation products (e.g., sulfonamide cleavage) .
Q. What strategies are effective for designing photoaffinity probes or isotopic labels to study target engagement?
- Methodological Answer :
- Click Chemistry : Introduce alkyne handles via Sonogashira coupling for subsequent azide-alkyne cycloaddition with fluorescent tags .
- Isotope Labeling : Synthesize ¹³C/¹⁵N-labeled analogs using K¹³CN or ¹⁵NH₄Cl in imidazolidinone ring formation for tracer studies .
- SPR/BLI : Immobilize biotinylated probes on streptavidin chips to measure binding kinetics (e.g., KD, kon/koff) .
Q. How can researchers resolve discrepancies between enzymatic inhibition data and cellular potency?
- Methodological Answer :
- Cell Permeability : Quantify intracellular concentrations via LC-MS after treating cells with 10 µM compound for 24h .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify competing targets .
- Metabolite Interference : Test metabolites (e.g., hydrolyzed sulfonamide) in enzymatic assays to rule out false negatives .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
